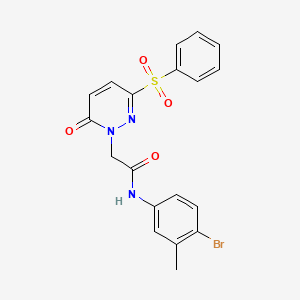

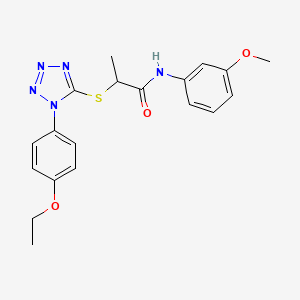

![molecular formula C15H15NO3 B2963907 3-(Piperidylmethylene)benzo[b]pyran-2,4-dione CAS No. 461673-15-4](/img/structure/B2963907.png)

3-(Piperidylmethylene)benzo[b]pyran-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(Piperidylmethylene)benzo[b]pyran-2,4-dione” is a derivative of benzo[b]pyran . Benzo[b]pyran is a six-membered oxygen-containing heterocycle . Pyran derivatives have been of interest due to their broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc .

Synthesis Analysis

While specific synthesis methods for “3-(Piperidylmethylene)benzo[b]pyran-2,4-dione” are not available, pyran derivatives are often synthesized via a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .Wissenschaftliche Forschungsanwendungen

Nanocatalysis in Chemical Synthesis

“3-(Piperidylmethylene)benzo[b]pyran-2,4-dione” derivatives have been utilized in the synthesis of complex chemical structures through multicomponent reactions (MCRs). These reactions are facilitated by nanocatalysts, which offer advantages such as high efficiency, atom economy, and green reaction conditions . The compounds synthesized using these methods have a broad spectrum of biological and pharmaceutical properties, making them valuable in various fields of research and industry.

Antitumor Activity and PARP-1 Inhibition

Derivatives of “3-(Piperidylmethylene)benzo[b]pyran-2,4-dione” have shown promise as novel inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair mechanisms. These inhibitors can potentiate the effect of DNA-damaging cytotoxic agents, leading to cancer cell death . This application is particularly significant in the development of new cancer therapies.

Drug Delivery Systems

The structural properties of “3-(Piperidylmethylene)benzo[b]pyran-2,4-dione” make it a candidate for designing drug delivery systems. Its derivatives can be engineered to interact with specific biological targets, enhancing the efficacy and specificity of therapeutic agents .

Magnetic Resonance Imaging (MRI)

While direct applications in MRI are not explicitly mentioned, the magnetic properties of certain “3-(Piperidylmethylene)benzo[b]pyran-2,4-dione” derivatives could be explored for enhancing MRI contrast or as agents in functionalized MRI techniques .

Hyperthermia Treatment

Hyperthermia treatment involves raising the temperature of body tissues to damage and kill cancer cells. The derivatives of “3-(Piperidylmethylene)benzo[b]pyran-2,4-dione” could potentially be used to develop compounds that selectively accumulate in tumors and generate heat upon stimulation .

Biological Molecule Separation

The unique chemical structure of “3-(Piperidylmethylene)benzo[b]pyran-2,4-dione” and its derivatives may facilitate the separation of biological molecules, such as DNA, cells, enzymes, and proteins. This application is crucial in biotechnology and medical research for purifying and analyzing biological samples .

Zukünftige Richtungen

The future directions for research on “3-(Piperidylmethylene)benzo[b]pyran-2,4-dione” could involve further exploration of its potential biological activities, given the known activities of related compounds . Additionally, more research could be done to optimize its synthesis and understand its mechanism of action.

Eigenschaften

IUPAC Name |

(3Z)-3-(piperidin-1-ylmethylidene)chromene-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-14-11-6-2-3-7-13(11)19-15(18)12(14)10-16-8-4-1-5-9-16/h2-3,6-7,10H,1,4-5,8-9H2/b12-10- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYNUNAGJRIPQE-BENRWUELSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C=C2C(=O)C3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)/C=C\2/C(=O)C3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidylmethylene)benzo[b]pyran-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

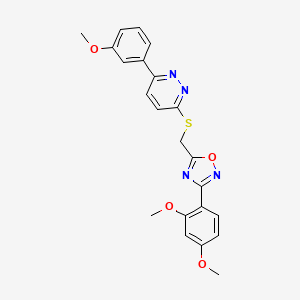

![N-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B2963825.png)

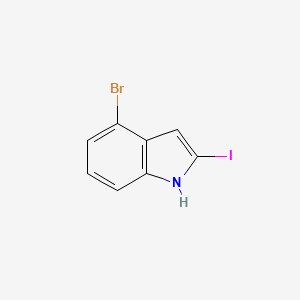

![2-(4-Chlorophenyl)-4-[4-(methylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B2963835.png)

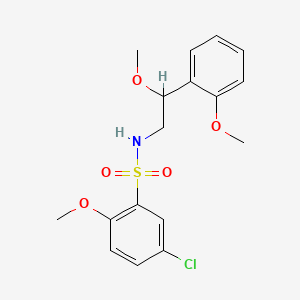

![{[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B2963836.png)

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2963837.png)

![10-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione](/img/structure/B2963838.png)

![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2963841.png)

![ethyl 1-(5-{[(2-chloroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2963844.png)